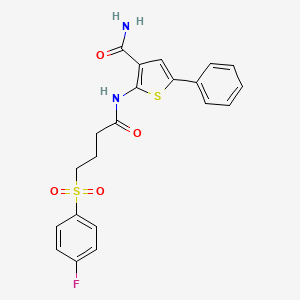

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a fluorophenyl group, and a sulfonyl butanamido moiety, making it a versatile molecule for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This method involves the coupling of boron reagents with halogenated thiophene derivatives in the presence of a palladium catalyst.

Another method involves the generation of fluorosulfonyl radicals, which can be used to introduce the sulfonyl group efficiently . This approach is concise and effective, providing a streamlined pathway to the desired compound.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing groups.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group enhances binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Sulfamoylphenyl)pyrimidines: These compounds also feature a sulfonyl group and have been studied for their COX-2 inhibitory activities.

Fluorinated Pyridines: These compounds share the fluorophenyl group and are used in various biological applications.

Uniqueness

What sets 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide apart is its combination of a thiophene ring with a fluorophenyl sulfonyl butanamido moiety. This unique structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Activité Biologique

The compound 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-5-phenylthiophene-3-carboxamide is a novel small molecule that has garnered attention due to its potential biological activities, particularly as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

The primary mechanism of action for this compound involves inhibition of PTP1B, an enzyme implicated in insulin signaling and glucose metabolism. By inhibiting PTP1B, the compound enhances insulin sensitivity and may have therapeutic implications for diabetes management.

Inhibition of PTP1B

Research indicates that This compound exhibits significant inhibitory activity against PTP1B. In vitro studies have demonstrated a submicromolar Ki value, indicating potent inhibition:

| Compound | Ki (µM) | Selectivity |

|---|---|---|

| Target Compound | 0.00068 | High against CD45 and LAR |

| Comparison Compound | 0.004 | Moderate selectivity |

These findings suggest that the compound could be a promising candidate for further development in diabetes treatment due to its ability to modulate insulin signaling pathways effectively.

Cytotoxicity and Selectivity

In addition to its inhibitory effects on PTP1B, the compound was evaluated for cytotoxicity against various cell lines. The results showed acceptable levels of cytotoxicity with IC50 values exceeding 10 µM, indicating a favorable safety profile for potential therapeutic use.

Case Study 1: Insulin Sensitivity Enhancement

In a study involving diabetic mouse models (C57BL/KsJ-db/db mice), administration of the compound resulted in improved oral glucose tolerance and enhanced insulin sensitivity. The treatment led to significant changes in serum lipid profiles and modulation of key genes involved in insulin signaling such as IRS1, PI3K, and AMPK .

Case Study 2: Lipid Accumulation Inhibition

Another study demonstrated that the compound inhibited lipid accumulation in 3T3-L1 adipocytes, a model for studying adipogenesis. The results indicated that treatment with the compound significantly reduced lipid droplet formation compared to control groups .

Propriétés

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S2/c22-15-8-10-16(11-9-15)30(27,28)12-4-7-19(25)24-21-17(20(23)26)13-18(29-21)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H2,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWAKVRXSVACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.